molecular formula C11H14N2O2 B14271486 2,4(1H,3H)-Pyrimidinedione, 1-[1-(2-propenyl)-3-butenyl]- CAS No. 134126-37-7

2,4(1H,3H)-Pyrimidinedione, 1-[1-(2-propenyl)-3-butenyl]-

Katalognummer: B14271486
CAS-Nummer: 134126-37-7
Molekulargewicht: 206.24 g/mol
InChI-Schlüssel: BVNTXQBGYIBEHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4(1H,3H)-Pyrimidinedione, 1-[1-(2-propenyl)-3-butenyl]- is a chemical compound with a complex structure that includes a pyrimidinedione core and an aliphatic side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-[1-(2-propenyl)-3-butenyl]- typically involves the use of pyrimidinedione as a starting material. The synthetic route includes several key steps:

    Alkylation: The pyrimidinedione core is alkylated using appropriate alkyl halides under basic conditions to introduce the aliphatic side chain.

    Condensation: The alkylated intermediate undergoes condensation reactions to form the final product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.

    Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

    Purification Systems: Advanced purification systems, including distillation and crystallization, are used to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 1-[1-(2-propenyl)-3-butenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aliphatic side chain or the pyrimidinedione core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used in hydrogenation reactions.

Major Products Formed

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,4(1H,3H)-Pyrimidinedione, 1-[1-(2-propenyl)-3-butenyl]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-[1-(2-propenyl)-3-butenyl]- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to various biological effects.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-: This compound has a similar triazine core but differs in its side chains and overall structure.

    Secobarbital: A barbiturate with a similar pyrimidinedione core but different side chains and pharmacological properties.

Uniqueness

2,4(1H,3H)-Pyrimidinedione, 1-[1-(2-propenyl)-3-butenyl]- is unique due to its specific aliphatic side chain, which imparts distinct chemical and biological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

134126-37-7

Molekularformel

C11H14N2O2

Molekulargewicht

206.24 g/mol

IUPAC-Name

1-hepta-1,6-dien-4-ylpyrimidine-2,4-dione

InChI

InChI=1S/C11H14N2O2/c1-3-5-9(6-4-2)13-8-7-10(14)12-11(13)15/h3-4,7-9H,1-2,5-6H2,(H,12,14,15)

InChI-Schlüssel

BVNTXQBGYIBEHF-UHFFFAOYSA-N

Kanonische SMILES

C=CCC(CC=C)N1C=CC(=O)NC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.